molecular formula C19H28N2O3S2 B2704609 4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034469-40-2

4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2704609
CAS RN: 2034469-40-2
M. Wt: 396.56
InChI Key: WJCKVABUVPSCSS-UHFFFAOYSA-N
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Description

“4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. The compound contains a tetrahydro-2H-thiopyran-4-yl group, which is a sulfur-containing heterocyclic compound . This group is known to be used in the synthesis of various biologically active substances .


Synthesis Analysis

The synthesis of compounds involving tetrahydro-2H-thiopyran-4-yl group usually involves substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom . In a specific synthesis process, N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide was added to tetrahydrofuran, and then methylmagnesium bromide was added. The mixture was then diluted with water and ethyl acetate .


Chemical Reactions Analysis

The oxidation reaction of tert-butyl (4-nitrophenyl)sulfonyl (tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone provided steric control, affording its trans sulfoxide with high efficiency and selectivity .

Scientific Research Applications

Enzymatic Inhibition and Therapeutic Potential

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Sulfonamides bearing piperidine nucleus have been synthesized and shown talented activity against cholinesterase enzymes. These compounds are promising for therapeutic applications in diseases where cholinesterase activity is a concern, like Alzheimer's disease (H. Khalid, 2012).
  • Carbonic Anhydrase Inhibition for Anticonvulsant Action : Novel benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase, displaying effective anticonvulsant activity. This suggests a potential application in the treatment of epilepsy and other seizure disorders (C. B. Mishra et al., 2017).

Synthesis of Bioactive Compounds

  • Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : Interest in methylbenzenesulfonamide derivatives has increased for their potential use as CCR5 antagonists in the prevention of human HIV-1 infection. This illustrates the compound's role in the synthesis of targeted therapeutic agents (Cheng De-ju, 2015).

Potential Multifunctional Agents for Alzheimer’s Disease Treatment

  • Dual Inhibitors of Acetyl- and Butyrylcholinesterase : Hybrid compounds containing sulfonamide moieties have been synthesized as potential drugs for Alzheimer’s disease treatment, showing potent inhibition of acetylcholinesterase and butyrylcholinesterase (G. Makhaeva et al., 2020).

Antimicrobial Activity

  • Synthesis and Anti-bacterial Study : N-substituted derivatives of 2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide have been synthesized, demonstrating moderate to significant antimicrobial activity, which underscores the potential of such compounds in developing new antimicrobial agents (H. Khalid et al., 2016).

Future Directions

The future research directions could involve exploring the potential applications of “4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” in the synthesis of biologically active substances, given the known applications of related compounds .

properties

IUPAC Name

4-acetyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S2/c1-15(22)17-2-4-19(5-3-17)26(23,24)20-14-16-6-10-21(11-7-16)18-8-12-25-13-9-18/h2-5,16,18,20H,6-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCKVABUVPSCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

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